gentamicin C1 sulfate

Pharmacokinetics Clearance Volume of Distribution

Gentamicin C1 sulfate (CAS 38539-12-7) is the sulfate salt of gentamicin C1, a major congener of the gentamicin complex produced by fermentation of Micromonospora purpurea. It belongs to the 4,6-disubstituted-2-deoxystreptamine class of aminoglycoside antibiotics and exerts its antibacterial effect through binding to the 30S ribosomal subunit, inhibiting bacterial protein synthesis.

Molecular Formula C21H45N5O11S
Molecular Weight 575.7 g/mol
CAS No. 38539-12-7
Cat. No. B1655573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegentamicin C1 sulfate
CAS38539-12-7
Synonymsgentamicin C
gentamicin C sulfate
gentamicin C1
gentamicin C1 sulfate
gentamicin C1 sulfate (5:2)
gentamicin C1a
gentamicin C2
gentamicin C2a
Sch 13706
Molecular FormulaC21H45N5O11S
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O
InChIInChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;/m1./s1
InChIKeyNWQISSNHRDDWRM-FDJABWOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gentamicin C1 Sulfate (CAS 38539-12-7): A Single-Component Aminoglycoside Congener for Differentiated Antibacterial Research and Reference Standard Applications


Gentamicin C1 sulfate (CAS 38539-12-7) is the sulfate salt of gentamicin C1, a major congener of the gentamicin complex produced by fermentation of Micromonospora purpurea [1]. It belongs to the 4,6-disubstituted-2-deoxystreptamine class of aminoglycoside antibiotics and exerts its antibacterial effect through binding to the 30S ribosomal subunit, inhibiting bacterial protein synthesis . The gentamicin C complex consists of three principal components—C1, C1a, and C2—which differ structurally only in the degree of methylation at the 6′ and N6′ positions of the purpurosamine ring (ring I), yet these subtle structural variations translate into quantifiable and statistically significant differences in pharmacokinetics, nephrotoxicity, ototoxicity, and antibacterial spectrum [2][3].

Why Commercial Gentamicin Sulfate Mixtures Cannot Substitute for Gentamicin C1 Sulfate in Research and Analytical Workflows


Commercial gentamicin sulfate is not a single chemical entity but a variable mixture of congeners (C1, C1a, C2, C2a, C2b) whose relative abundances can vary up to 1.9-fold between clinical formulations and 4.1-fold between antibiotic susceptibility testing (AST) disks [1]. Pharmacopoeial specifications permit C1 content from 25.0% to 45.0% (BP/USP) [2], yet this compositional variability—coupled with documented differences in nephrotoxic potential (largely attributable to the C2 constituent) and pharmacokinetic behavior between congeners—means that experimental or analytical results obtained with the mixture cannot be reliably deconvoluted to any single component [3]. For quantitative analytical method development, toxicity mechanistic studies, or structure-activity relationship (SAR) investigations, a highly purified single congener such as gentamicin C1 sulfate (≥95% purity) is therefore prerequisite to generating reproducible and interpretable data.

Gentamicin C1 Sulfate: Quantified Comparative Evidence Against Closest Congeners (C1a, C2, C2a) and the Commercial Mixture


Gentamicin C1 Exhibits 2.55-Fold Higher Systemic Clearance Than Gentamicin C1a and C2 in a Canine Pharmacokinetic Model

In a head-to-head pharmacokinetic study in six beagles receiving a single intravenous bolus dose of 4 mg/kg gentamicin, gentamicin C1 demonstrated a significantly higher total body clearance (CL) of 4.62 ± 0.71 mL/min/kg compared to gentamicin C1a (1.81 ± 0.26 mL/min/kg) and gentamicin C2 (1.82 ± 0.25 mL/min/kg) (P = 0.0156) [1]. The volume of distribution at steady state (Vss) of C1 was also significantly larger: 0.36 ± 0.04 L/kg versus 0.14 ± 0.01 L/kg for C1a and 0.15 ± 0.02 L/kg for C2 (P = 0.0156). Tissue binding was considered the most likely cause for the differential disposition. These PK differences may have clinical and toxicological significance because the more extensive tissue distribution of C1 could influence both efficacy at extravascular infection sites and the time course of tissue accumulation that underlies aminoglycoside toxicity.

Pharmacokinetics Clearance Volume of Distribution Aminoglycoside Disposition

Gentamicin C1 Is Significantly Less Nephrotoxic Than Gentamicin C2: Serum Creatinine Evidence from a 21-Day Rat Model

In a controlled comparative nephrotoxicity study in rats, the mean serum creatinine level after 7 days of treatment was 0.8 mg/dL in rats receiving gentamicin C2 versus only 0.5 mg/dL in rats receiving gentamicin C1, C1a, or the gentamicin complex (P < 0.001) [1]. Critically, only minimal nephrotoxicity was detectable in C1-treated rats even after 21 days of treatment, whereas C2-induced nephrotoxicity was already severe by day 7. The study further demonstrated that C2 undergoes early, preferential renal accumulation, with the C2 content in 12 commercial gentamicin lots varying from 12.4 to 20.1 mg/mL (a difference of up to 7.7 mg/mL). The authors concluded that experimental nephrotoxicity from the gentamicin complex is largely attributable to the C2 constituent. A subsequent 2020 study confirmed that gentamicin congener nephrotoxicities differed significantly in both cell-based and repeat-dose rat nephrotoxicity models, with C2 at 100 mg/kg/day producing the highest average elevation in serum creatinine and blood urea nitrogen (BUN) at day 6 relative to saline control (P < 0.05) [2].

Nephrotoxicity Serum Creatinine Renal Safety Aminoglycoside Toxicology

Gentamicin C1 Is 1.81-Fold Less Ototoxic Than Gentamicin C2 in a Cochlear Explant Model: EC50 Quantification

A comprehensive structure-activity relationship study using murine cochlear explants quantified the ototoxic potency of individual gentamicin C-subtypes by measuring the half-maximal effective concentration (EC50) for outer hair cell loss [1]. Gentamicin C1 exhibited an EC50 of 728 ± 59 μM, which was significantly higher (i.e., less ototoxic) than gentamicin C2 with an EC50 of 403 ± 23 μM (P < 0.05, F-test, n = 8). This represents a 1.81-fold difference in ototoxic potency between the two congeners that differ structurally only by the methylation pattern at the N6′ position of ring I. In a complementary intratympanic application study in Sprague-Dawley rats, gentamicin C2 produced the most severe cochleotoxicity as measured by auditory brainstem response (ABR) threshold elevation, while C1 showed intermediate cochleotoxicity between C2 (most toxic) and C1a (least toxic), with a higher proportion of surviving outer hair cells morphologically in the C1 group compared to C2 [2]. These convergent findings establish a clear ototoxicity gradient (C2 > C1 > C1a) that is directly relevant to the design of safer aminoglycoside formulations and to the interpretation of ototoxicity data from studies using undefined gentamicin mixtures.

Ototoxicity Cochlear Hair Cells EC50 Aminoglycoside Hearing Loss

Gentamicin C1 Sulfate Is Significantly Less Ototoxic Than the Commercial Gentamicin Sulfate Complex in a Guinea Pig Dose-Response Model

A dose-response study by Fox et al. (1980) directly compared the ototoxic liability of gentamicin C1 sulfate against commercial gentamicin sulfate in guinea pigs, employing multiple orthogonal endpoints: cochlear electrophysiology (cochlear microphonic and compound action potential measurements), histological assessment of cochlear hair cell morphology, and pharmacokinetic determination of drug concentrations in both plasma and perilymph [1]. Both electrophysiological and histological measures independently and consistently indicated that the commercial gentamicin sulfate mixture was more ototoxic than pure gentamicin C1 sulfate. This study provided the foundational evidence that ototoxicity is not uniform across the gentamicin congeners and that the C1 component contributes less to the overall ototoxic burden of the clinically used mixture than do other congeners (particularly C2, as later confirmed by the 2021 and 2008 studies cited above). The parallel pharmacokinetic analysis further revealed differential perilymphatic accumulation patterns that correlated with the observed ototoxicity differences.

Ototoxicity Cochlear Electrophysiology Perilymph Pharmacokinetics In Vivo Auditory Safety

Gentamicin C1 Has the Lowest Intrinsic Antibacterial Potency Among Major Gentamicin Congeners: Theoretical Potency Ratios from Pharmacopoeial Reference Standard Characterization

Japanese Pharmacopoeia reference standard characterization using hydrophilic interaction chromatography–tandem mass spectrometry (HILIC-MS/MS) established that the theoretical potency ratios of the major gentamicin C components are C1 = 1.00, C2 = 1.21, and C1a = 1.80 [1]. These ratios, determined by correlating chromatographic purity with microbiological assay results, indicate that C1 has only 55.6% of the antibacterial potency of C1a (1.00/1.80) and 82.6% of the potency of C2 (1.00/1.21) on an equal-mass basis. Independently, the Chinese Pharmacopoeia 2015 revision quantified the absolute potency values as: 1 mg of gentamicin C1 = 739.61 gentamicin units; 1 mg of gentamicin C1a = 1286.98 units; 1 mg of gentamicin C2 = 1095.74 units; 1 mg of gentamicin C2a = 1079.52 units [2]. These data confirm that C1 is the least intrinsically potent major gentamicin congener. Despite this, the Unraveling Gentamicin study (2020) demonstrated that C1 retains equivalent MICs to the mixture against wild-type E. coli and P. aeruginosa (within ±1 log2 dilution) and remarkably is 128-fold more potent than C2a against E. coli strains harboring the clinically prevalent aac(6′)-Ib aminoglycoside-modifying enzyme (C1 MIC = 0.25 mg/L vs. C2a MIC = 32 mg/L) [3]. However, C1 is conversely 8- to 16-fold less potent than other congeners against strains carrying aac(3)-III (C1 MIC = 32 mg/L vs. C1a MIC = 2 mg/L), demonstrating a unique, context-dependent AME susceptibility profile that makes C1 both a liability and an asset depending on the resistance mechanism present.

Antibacterial Potency Theoretical Potency Ratio Pharmacopoeial Standardization Microbiological Assay

Gentamicin C1 Is a Defined Single-Component Reference Material Enabling Component-Resolved HPLC and LC-MS Analytical Method Development

Multiple independent analytical studies have established that commercially available gentamicin sulfate preparations vary widely in their C1, C1a, C2, and C2a composition, and this variation can lead to significant inaccuracy when certain acetyltransferase-based assays or non-resolving HPLC methods are used to monitor serum gentamicin concentrations [1]. Modern HILIC-MS/MS methods capable of identifying and quantifying each individual C component (C1, C1a, C2, C2a, C2b) have been developed and validated for pharmacopoeial quality control [2]. Pure gentamicin C1 sulfate (≥95% purity, as specified by multiple analytical reference standard suppliers) serves as an indispensable single-component calibrator for these methods. Without a pure C1 reference standard, laboratories cannot: (i) establish component-specific calibration curves for accurate quantification, (ii) validate chromatographic resolution between C1 and closely eluting congeners (C1a and C2 can co-chromatograph on certain stationary phases), or (iii) comply with evolving pharmacopoeial requirements that increasingly mandate absolute rather than relative C component content determination (as implemented in the Chinese Pharmacopoeia 2015 revision).

Analytical Reference Standard HPLC Method Development LC-MS Quantification Pharmacopoeial Compliance

High-Value Application Scenarios for Gentamicin C1 Sulfate (CAS 38539-12-7) Based on Quantified Differentiation Evidence


Component-Resolved Pharmacokinetic and Therapeutic Drug Monitoring (TDM) Assay Development

Laboratories developing HPLC or LC-MS/MS methods for gentamicin TDM require pure gentamicin C1 sulfate as a primary calibration standard. Because C1 clearance is 2.55-fold higher than C1a or C2 in the canine model [1], total plasma gentamicin concentration—as measured by non-resolving immunoassays or microbiological methods—cannot accurately reflect the exposure of individual congeners. Pure C1 enables the construction of component-specific calibration curves essential for investigating whether differential congener PK contributes to inter-patient variability in efficacy and toxicity. This application is directly supported by the PK evidence in Evidence_Item 1 and the analytical reference standard evidence in Evidence_Item 6.

Mechanistic Nephrotoxicity Studies Requiring a Low-Toxicity Gentamicin Congener Control

For researchers investigating the molecular mechanisms of aminoglycoside-induced nephrotoxicity, gentamicin C1 sulfate provides a defined 'low-nephrotoxicity' comparator to gentamicin C2 (the most nephrotoxic congener). The Kohlhepp et al. (1984) study demonstrated that C1-treated rats exhibited serum creatinine levels of only 0.5 mg/dL at day 7 (vs. 0.8 mg/dL for C2, P < 0.001) and only minimal toxicity after 21 days, whereas C2 produced severe nephrotoxicity by day 7 [2]. This differential allows investigators to probe structure-toxicity relationships by comparing congeners that differ only in ring I methylation, as supported by Evidence_Item 2.

Ototoxicity Structure-Activity Relationship (SAR) and Auditory Safety Screening

The quantified ototoxicity gradient across gentamicin congeners—with C1 having an EC50 of 728 ± 59 μM versus C2 at 403 ± 23 μM (1.81-fold less ototoxic, P < 0.05) in cochlear explant models [3]—makes pure C1 an essential compound for SAR studies aiming to dissociate antibacterial activity from cochlear toxicity. Additionally, the Fox et al. (1980) in vivo guinea pig study established that C1 is less ototoxic than the commercial gentamicin mixture by both electrophysiological and histological criteria [4]. C1 serves as an intermediate-ototoxicity reference point between the highly ototoxic C2 and the minimally ototoxic C1a, enabling rank-order screening of novel aminoglycoside derivatives. This scenario is grounded in Evidence_Items 3 and 4.

Development of Congener-Defined Gentamicin Formulations and AME-Targeted Antibacterial Strategies

The finding that gentamicin C1 is 128-fold more potent than C2a against E. coli strains harboring the aac(6′)-Ib resistance enzyme (C1 MIC = 0.25 mg/L vs. C2a MIC = 32 mg/L), while being 16-fold less potent than C1a against aac(3)-III strains [5], demonstrates that C1 possesses a unique AME susceptibility fingerprint. This context-dependent potency profile, combined with C1's lower nephrotoxicity and intermediate ototoxicity, underpins the rationale for the US Patent 10,555,961 (granted 2020) claiming C-1 gentamicin compositions substantially free of C-1a, C-2, and C-2a for treating bacterial infections [6]. Pure C1 sulfate is the prerequisite starting material for both the pharmaceutical development of single-congener formulations and for preclinical studies evaluating congener-tailored antibacterial therapy based on local AME epidemiology. This scenario is supported by Evidence_Items 2, 3, and 5.

Quote Request

Request a Quote for gentamicin C1 sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.